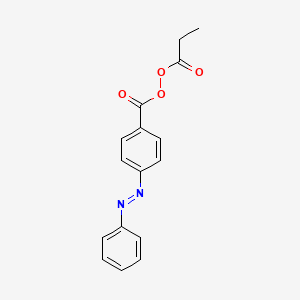
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate is an organic compound with a complex structure that includes both aromatic and peroxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method starts with the Friedel-Crafts acylation of benzene using propanoyl chloride and an aluminum chloride catalyst to introduce the propanoyl group . This is followed by the diazotization of aniline to form the diazonium salt, which is then coupled with the acylated benzene derivative to form the phenyldiazenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate undergoes various chemical reactions, including:
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized organic compounds.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanoyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with molecular targets through its functional groups. The peroxo group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems . The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules . These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: Similar in structure but lacks the diazenyl and peroxo groups.
Benzoyl peroxide: Contains a peroxo group but lacks the diazenyl and propanoyl groups.
Azobenzene: Contains the diazenyl group but lacks the propanoyl and peroxo groups.
Uniqueness
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to the presence of all three functional groups (propanoyl, diazenyl, and peroxo) in a single molecule. This combination of functional groups imparts unique chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
65767-38-6 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
propanoyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H14N2O4/c1-2-15(19)21-22-16(20)12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
JPGSNFAGOFXTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


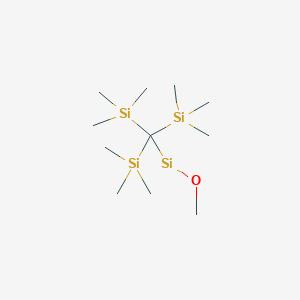

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
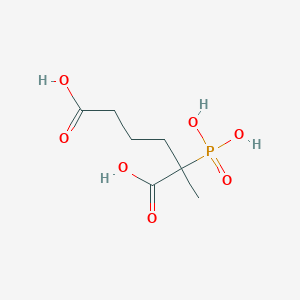


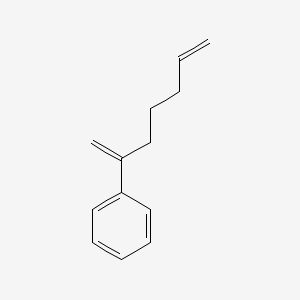
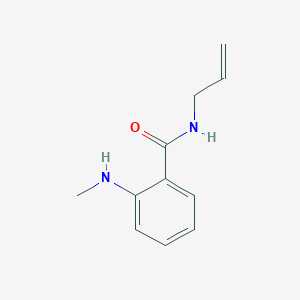
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
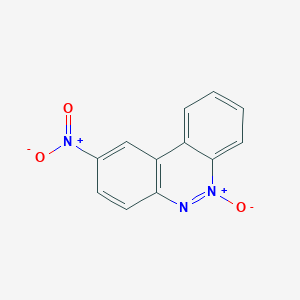

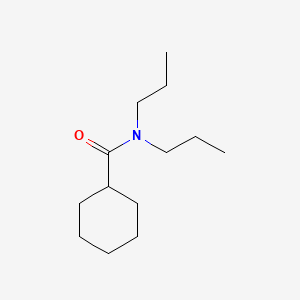
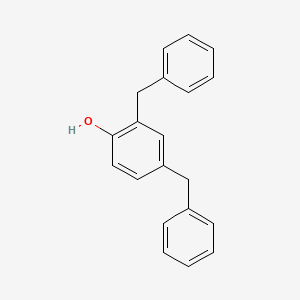
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
